1,3-Benzodioxol-5-ylmethyl octanoate
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Overview
Description
1,3-Benzodioxol-5-ylmethyl octanoate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzodioxole ring attached to an octanoate ester, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl octanoate typically involves the esterification of 1,3-benzodioxol-5-ylmethanol with octanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl octanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl octanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or modulate cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxol-5-ylmethyl acetate
- 1,3-Benzodioxol-5-ylmethyl butanoate
- 1,3-Benzodioxol-5-ylmethyl hexanoate
Uniqueness
1,3-Benzodioxol-5-ylmethyl octanoate is unique due to its longer alkyl chain compared to similar compoundsFor example, the longer chain may enhance its lipophilicity, making it more suitable for certain biological applications .
Properties
CAS No. |
5457-68-1 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl octanoate |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-16(17)18-11-13-8-9-14-15(10-13)20-12-19-14/h8-10H,2-7,11-12H2,1H3 |
InChI Key |
HPVDMDDAMZLMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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